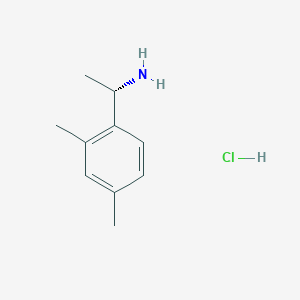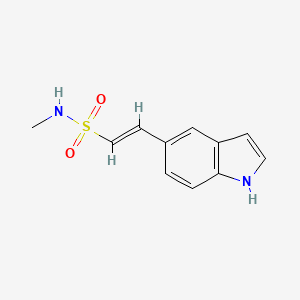
2-(1H-indol-5-yl)-N-methylethenesulfonamide
Descripción general
Descripción
Indole derivatives are organic compounds that contain an indole moiety. Indole is a heterocyclic compound, meaning it contains atoms of at least two different elements in its rings . It’s an important structure in many natural products and biologically active compounds .
Synthesis Analysis
The synthesis of indole derivatives often involves reactions such as Fischer indolisation . This process involves the condensation of (2,2-Dimethoxy-ethyl)-trimethylammonium bromide with thiophenol followed by Fischer indolisation with polyphosphoric acid .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, some indole derivatives have been found to inhibit α-glucosidase, an enzyme that plays a key role in regulating blood glucose levels .Aplicaciones Científicas De Investigación
Antitubercular Potential : Purushotham and Poojary (2018) conducted a study on a compound closely related to 2-(1H-indol-5-yl)-N-methylethenesulfonamide, where they explored its potential as an antitubercular agent. The compound demonstrated plausible inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Purushotham & Poojary, 2018).
Kinetic and Mechanistic Aspects in Oxidation : Shankarlingaiah, Manjunatha, and Puttaswamy (2015) investigated the oxidation of Naratriptan, a drug chemically related to 2-(1H-indol-5-yl)-N-methylethenesulfonamide, with chloramine-T in an alkaline medium. This study provides insights into the reaction mechanisms and kinetics in the presence and absence of a palladium (II) chloride catalyst, which is crucial for understanding the chemical behavior of related compounds (Shankarlingaiah, Manjunatha, & Puttaswamy, 2015).
Antimicrobial and Antifungal Activities : Hassan (2013) synthesized a series of pyrazoline and pyrazole derivatives with benzenesulfonamide moieties, which are structurally related to 2-(1H-indol-5-yl)-N-methylethenesulfonamide. These compounds showed significant antimicrobial activity against a range of Gram-negative and Gram-positive bacteria, as well as antifungal properties. This suggests potential applications in developing new antimicrobial agents (Hassan, 2013).
Role in Cancer Therapy : Pişkin, Canpolat, and Öztürk (2020) investigated a new zinc phthalocyanine derivative substituted with benzenesulfonamide groups for photodynamic therapy in cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of this compound highlight its potential in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Potential as 5-HT6 Receptor Antagonists : Zajdel et al. (2016) designed a series of N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives, which are related to 2-(1H-indol-5-yl)-N-methylethenesulfonamide, as 5-HT6 receptor antagonists. These compounds demonstrated pro-cognitive and antidepressant-like properties, indicating potential applications in neurological and psychiatric disorders (Zajdel et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-2-(1H-indol-5-yl)-N-methylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-12-16(14,15)7-5-9-2-3-11-10(8-9)4-6-13-11/h2-8,12-13H,1H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLARCZPXGMPRD-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C=CC1=CC2=C(C=C1)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)/C=C/C1=CC2=C(C=C1)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-5-yl)-N-methylethenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole](/img/structure/B3230390.png)
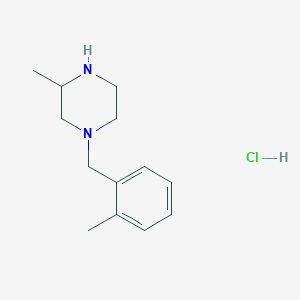
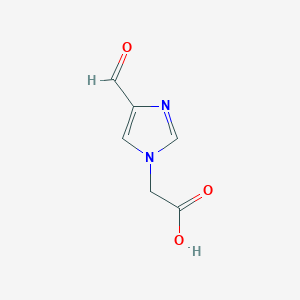
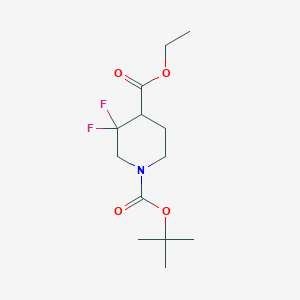
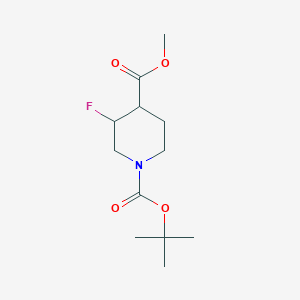
![[1,1':4',1''-Terphenyl]-4-ol](/img/structure/B3230418.png)

![1H-Benzo[de]naphthacene, eicosahydro-2,6a,12-trimethyl-4,9-bis(1-methylethyl)-, (2R,3aR,4R,6aS,7aR,8aS,9S,12R,12aS,13aS,13bR,13cR)-rel-](/img/structure/B3230426.png)
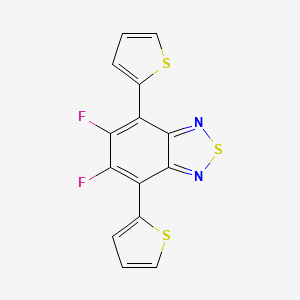
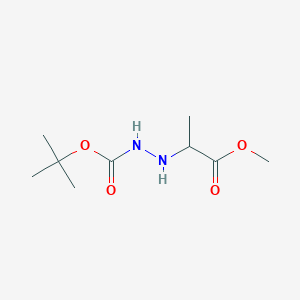
![Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3230469.png)

